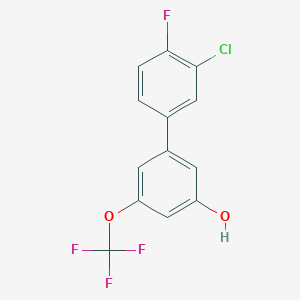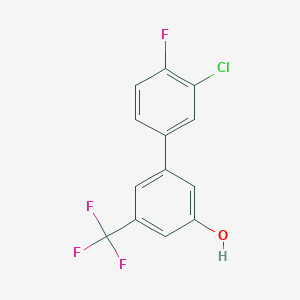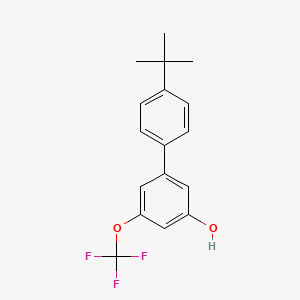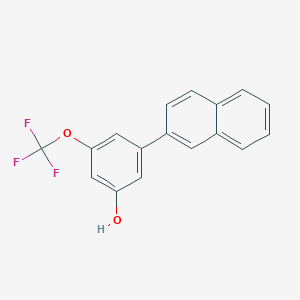![molecular formula C15H12F3NO3 B6384494 5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261979-00-3](/img/structure/B6384494.png)
5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95% (5-MACP-3-TFMP) is an organic compound that has a wide range of applications in the scientific research field. It is a derivative of phenol and is characterized by its unique trifluoromethyl group attached to the phenol ring. 5-MACP-3-TFMP has been used as a reagent in various organic synthesis reactions, as well as in the development of new drugs and bioactive compounds. This compound has also found use in the biochemical and physiological research fields, due to its ability to interact with a variety of cell receptors. In
Wissenschaftliche Forschungsanwendungen
5-MACP-3-TFMP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs and bioactive compounds. It has also been used in the biochemical and physiological research fields, due to its ability to interact with a variety of cell receptors. In addition, 5-MACP-3-TFMP has been used in the development of new drugs and bioactive compounds, as well as in the synthesis of a variety of organic compounds.
Wirkmechanismus
The mechanism of action of 5-MACP-3-TFMP is not fully understood. However, it is believed that the compound binds to cell receptors, which triggers a cascade of biochemical and physiological effects. The trifluoromethyl group attached to the phenol ring is believed to play an important role in the binding process, as it increases the affinity of the compound for the cell receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MACP-3-TFMP are not fully understood. However, it is believed that the compound binds to cell receptors, which triggers a cascade of biochemical and physiological effects. These effects include the activation of enzymes and other proteins, the regulation of gene expression, and the modulation of cell signaling pathways. In addition, 5-MACP-3-TFMP has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-MACP-3-TFMP for lab experiments is its ability to interact with a variety of cell receptors. This makes it an ideal reagent for the development of new drugs and bioactive compounds. However, the compound is not very stable and can degrade over time if not stored properly. In addition, the compound is not very soluble in water, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
The potential future directions for 5-MACP-3-TFMP are numerous. One potential direction is the development of new drugs and bioactive compounds using the compound as a reagent. Another potential direction is the exploration of the compound's biochemical and physiological effects. In addition, the compound could be used in the development of new synthetic methods for the synthesis of organic compounds. Finally, the compound could be used in the development of new analytical techniques for the detection and quantification of other compounds.
Synthesemethoden
The synthesis of 5-MACP-3-TFMP is a multi-step process involving the reaction of a phenol and an aminocarbonyl compound in the presence of an acid catalyst. The first step involves the conversion of the phenol to an acylated derivative by reacting it with the aminocarbonyl compound in an acid-catalyzed reaction. The second step involves the addition of a trifluoromethyl group to the phenol ring, which is accomplished by reacting the acylated derivative with trifluoromethoxybenzene in the presence of an acid catalyst. The final step involves the purification of the product, which is accomplished by recrystallization and chromatography.
Eigenschaften
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethoxy)phenyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-19-14(21)10-4-2-3-9(5-10)11-6-12(20)8-13(7-11)22-15(16,17)18/h2-8,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPMKOXNSAEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686655 |
Source


|
| Record name | 3'-Hydroxy-N-methyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-00-3 |
Source


|
| Record name | 3'-Hydroxy-N-methyl-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)

